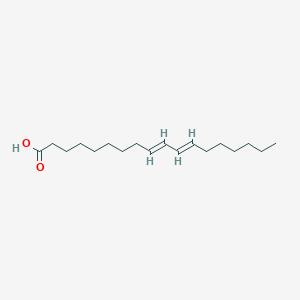

9,11-Octadecadienoic acid

描述

(9E,11E)-octadecadienoic acid is an octadeca-9,11-dienoic acid having 9-trans,11-trans-stereochemistry. It has a role as an apoptosis inducer, an antineoplastic agent, an anti-inflammatory agent, an antiatherogenic agent, a bacterial xenobiotic metabolite and a human metabolite. It is a conjugate acid of a (9E,11E)-octadecadienoate.

9,11-Octadecadienoic acid is a natural product found in Brassica napus with data available.

Conjugated Linoleic Acid is a slightly altered form of linoleic acid, which is an omega-6 fatty acid important to human health. It is found in beef and dairy fats.

作用机制

Mode of Action

It is known that fatty acids, including isolinoleic acid, can interact with cellular components and influence various biological processes . The interaction of isolinoleic acid with its targets may lead to changes in cellular functions, but the specifics of these interactions and the resulting changes are yet to be elucidated.

Biochemical Pathways

Isolinoleic acid is involved in several biochemical pathways. For instance, it has been found that isolinoleic acid is a precursor of certain flavors that develop in hydrogenated linseed oil and soybean oils during storage . Additionally, isolinoleic acid may be involved in the linoleic acid metabolism pathway, which has been associated with the function of macrophages . The downstream effects of these pathways are complex and require further investigation.

Pharmacokinetics

It is known that fatty acids like isolinoleic acid can be absorbed and metabolized by the body . The impact of these ADME properties on the bioavailability of isolinoleic acid is yet to be determined.

Result of Action

It has been suggested that isolinoleic acid may have health-promoting effects . For example, it has been found that isolinoleic acid can reduce inflammation and oxidative stress, and favorably modulate body composition and physical performance . .

Action Environment

The action, efficacy, and stability of isolinoleic acid can be influenced by various environmental factors. For instance, the oxidation of isolinoleic acid can be affected by atmospheric conditions . Moreover, the presence of other compounds can also influence the action of isolinoleic acid

生化分析

Biochemical Properties

Isolinoleic acid plays a crucial role in biochemical reactions. It is involved in the formation of cell membranes and is necessary for the synthesis of hormone-like compounds called eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes . These biomolecules are involved in various physiological functions, including inflammation, immunity, and platelet aggregation .

Cellular Effects

Isolinoleic acid has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, isolinoleic acid can affect the expression of genes involved in lipid metabolism and inflammation .

Molecular Mechanism

At the molecular level, isolinoleic acid exerts its effects through several mechanisms. It can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of cellular differentiation, development, and metabolism . Additionally, isolinoleic acid can influence gene expression by acting as a ligand for nuclear receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isolinoleic acid can change over time. It is stable under normal conditions, but can undergo oxidation when exposed to air or light . Long-term studies have shown that isolinoleic acid can have lasting effects on cellular function, such as altering lipid metabolism and inflammatory responses .

Dosage Effects in Animal Models

The effects of isolinoleic acid can vary with different dosages in animal models. Lower doses of isolinoleic acid have been shown to have beneficial effects, such as reducing inflammation and improving lipid metabolism . High doses of isolinoleic acid can lead to adverse effects, such as increased oxidative stress .

Metabolic Pathways

Isolinoleic acid is involved in several metabolic pathways. It is a precursor to arachidonic acid, which is a key component of the eicosanoid synthesis pathway . Isolinoleic acid can also be incorporated into phospholipids, which are essential components of cell membranes .

Transport and Distribution

Isolinoleic acid is transported and distributed within cells and tissues by binding to specific proteins, such as fatty acid-binding proteins (FABPs) . These proteins facilitate the transport of isolinoleic acid to various tissues and cells, where it can exert its effects .

Subcellular Localization

Isolinoleic acid is primarily located in the cell membrane, where it is incorporated into phospholipids . It can also be found in other subcellular compartments, such as the cytoplasm, where it can interact with various proteins and enzymes .

生物活性

9,11-Octadecadienoic acid, commonly known as conjugated linoleic acid (CLA), is a polyunsaturated fatty acid found in various food sources, particularly in red meat and dairy products. It exists primarily in two geometric isomers: cis-9, trans-11 and trans-10, cis-12. This compound has garnered attention for its potential health benefits, including anticancer properties, anti-inflammatory effects, and metabolic regulation.

- Chemical Formula : C₁₈H₃₂O₂

- Molecular Weight : 280.45 g/mol

- IUPAC Name : (9E,11E)-octadeca-9,11-dienoic acid

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. Research indicates that CLA can inhibit the proliferation of various cancer cell lines. A study demonstrated that CLA exhibited significant cytotoxicity against HeLa cells with an IC50 value comparable to standard chemotherapeutics like vincristine sulfate and 5-fluorouracil .

Anti-inflammatory Effects

CLA has been shown to exert anti-inflammatory effects through the modulation of immune responses. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This modulation is critical in reducing inflammation-related diseases .

Metabolic Effects

CLA is associated with beneficial metabolic effects, including:

- Fat Loss : Studies indicate that CLA can reduce body fat by promoting lipid oxidation and inhibiting lipogenesis.

- Improved Insulin Sensitivity : CLA has been linked to enhanced insulin sensitivity, which may help in managing type 2 diabetes .

Study 1: Antiproliferative Effects on Cancer Cells

A comprehensive study assessed the antiproliferative effects of CLA on various cancer cell lines. Results showed that treatment with CLA led to a significant reduction in cell viability across multiple types of cancer cells, including breast and colon cancer cells. The study concluded that CLA could serve as a potential adjunct therapy in cancer treatment due to its ability to induce apoptosis in malignant cells .

Study 2: Inflammatory Response Modulation

In another clinical trial involving subjects with obesity-related inflammation, supplementation with CLA resulted in a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). These findings suggest that CLA may play a role in managing chronic inflammatory conditions associated with obesity .

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Gene Expression : CLA influences the expression of genes involved in lipid metabolism and inflammation.

- Activation of Peroxisome Proliferator-Activated Receptors (PPARs) : CLA activates PPARs, which play a crucial role in regulating fatty acid metabolism and glucose homeostasis.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress, further contributing to its protective effects against chronic diseases .

Summary Table of Biological Activities

科学研究应用

Biomarker for Oxidative Stress

9,11-Octadecadienoic acid has been identified as a potential biomarker for oxidative stress. Research indicates that it can be formed from the free radical attack on lipids, serving as an indicator of oxidative damage in biological systems. Studies have shown that dietary sources can influence its levels in human serum, thereby aiding in understanding dietary impacts on oxidative stress markers .

Nutritional Studies

Research has demonstrated that dietary intake of foods rich in this compound can significantly alter its concentration in human serum phospholipids. A controlled study involving dietary manipulation showed that increasing dietary intake raised the molar ratio of this fatty acid relative to linoleic acid, indicating its responsiveness to dietary changes . Foods such as safflower oil and full-fat soybeans are notable sources.

Therapeutic Potential

Preliminary studies suggest that this compound may possess anti-cancer properties. It has been investigated for its effects on various cancer cell lines, showing potential in inhibiting tumor growth and promoting apoptosis in malignant cells. Furthermore, its role in modulating lipid metabolism suggests possible applications in managing obesity and metabolic disorders.

Food Industry

Due to its health benefits, including anti-inflammatory properties and potential weight management effects, this compound is increasingly being incorporated into functional foods and dietary supplements. Its presence in dairy products from cows fed specific diets highlights its potential as a natural additive.

Cosmetic Industry

The compound is also being explored for use in cosmetic formulations due to its antioxidant properties, which can help protect skin from oxidative damage and improve overall skin health.

Case Study 1: Dietary Impact on Serum Levels

A study involving fourteen subjects assessed the impact of a high versus low diet of foods rich in this compound over three weeks. Results indicated significant changes in serum levels of this fatty acid correlated with dietary intake adjustments .

Case Study 2: Cancer Cell Line Studies

Research conducted on various cancer cell lines demonstrated that treatment with this compound resulted in reduced proliferation rates and increased apoptosis markers compared to control groups. This suggests its potential as an adjunct therapy in cancer treatment protocols.

Summary Table of Applications

属性

IUPAC Name |

(9E,11E)-octadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYXPOFIGCOSSB-XBLVEGMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873030 | |

| Record name | Isolinoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | (9E,11E)-Octadecadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1839-11-8, 544-71-8 | |

| Record name | 9,11-Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isolinoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-Octadecadienoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isolinoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,11-Octadecadienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLINOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3BO6AJ7F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (9E,11E)-Octadecadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9,11-octadecadienoic acid?

A1: this compound has a molecular formula of C18H32O2 and a molecular weight of 280.45 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, studies utilize various spectroscopic techniques to characterize this compound and its derivatives. For instance, researchers employ UV and infrared spectroscopy to confirm the structure of this compound derivatives, including hydroxy and keto forms. [] Gas chromatography coupled with mass spectrometry (GC/MS) is also used to analyze this compound and its metabolites in various matrices. [, , ]

Q3: Can diet contribute to the levels of this compound in the human body?

A3: Yes, diet plays a significant role in influencing serum levels of this compound. Research shows that increasing the intake of foods rich in this compound leads to a rise in its concentration in serum phospholipids, while decreasing the consumption of these foods has the opposite effect. []

Q4: Is this compound found naturally in any specific food source?

A4: Research has identified this compound as a constituent of the muscle tissue in plateau zokors (Myospalax baileyi). []

Q5: Can this compound be formed through enzymatic reactions?

A5: Yes, this compound can be generated through enzymatic activity. For example, the ferric form of soybean lipoxygenase 1 catalyzes an elimination reaction on 12-iodo-cis-9-octadecenoic acid, producing iodide ions and this compound. []

Q6: Does this compound exhibit any biological activities?

A6: Research suggests that this compound and its derivatives may possess biological activities, although further investigation is needed to fully elucidate these effects. For instance, one study identified this compound, alongside other compounds, as a potential antifungal agent isolated from the fruiting bodies of the basidiomycete Gomphus floccosus. []

Q7: Is this compound linked to any health effects?

A7: While this compound itself hasn't been directly linked to specific health effects, research suggests that closely related compounds, particularly its oxidized forms like hydroxyoctadecadienoic acids (HODEs), are implicated in various physiological processes. For instance, HODEs are found in oxidized low-density lipoproteins (LDL), which are known to play a role in inflammatory diseases and aging. []

Q8: How is this compound metabolized within living organisms?

A8: Studies indicate that this compound can be metabolized through various pathways. For example, research in porcine liver tissue suggests that 13-S-hydroxy-9,11-octadecadienoic acid (13-S-HODE), an oxidized form of this compound, undergoes hydrogenation, a process potentially influenced by NADH and NADPH. []

Q9: What are the products of this compound dimerization?

A9: The dimerization of this compound, often in conjunction with its isomer 10,12-octadecadienoic acid, results in a complex mixture of dimeric fatty acids. These dimeric products can be separated and analyzed, revealing a variety of structures. For example, one study identified estolides, specifically methyl-9-octadecanoyloxy-octadecanoate and methyl-9-octadec-9-enoyloxy-octadecanoate, as early-stage products in the dimerization process catalyzed by molybdenum pentachloride and tin dichloride. [] These estolides can be further broken down into stearic acid, oleic acid, and hydroxyoctadecanoic acids.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。